molecular formula C22H25N3O B2889497 1-(2-Phenylethyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one CAS No. 878712-26-6

1-(2-Phenylethyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one

Cat. No. B2889497
CAS RN: 878712-26-6
M. Wt: 347.462
InChI Key: CNFQYFODRVTGCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenylethyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one, also known as PEPB, is a chemical compound with potential applications in the field of scientific research. It is a pyrrolidinone derivative and a benzimidazole analog, which means it has similar chemical properties to these compounds.

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds like 1-Phenyl-5-(benzotriazol-1-yl)hexahydro-1H-pyrrolo[1,2-a]ĭmidazole and 1-phenyl-5-benzotriazolyloctahydroimidazo[1,2-a]pyridine shows their synthesis from aldehydes, benzotriazole, and N-phenylethylenediamine. These compounds, after reacting with various reagents, yield substituted hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1, 2-a]pyridines, highlighting the potential for diverse chemical modifications and applications in synthetic organic chemistry (Katritzky et al., 2000).

Polymer Science

The development of polybenzimidazoles containing 4-phenyl phthalazinone moieties, synthesized from various acids and diamines, indicates applications in high-temperature proton exchange membranes. These polymers exhibit high thermal stability, good solubility in aprotic polar solvents, and significant proton conductivity, suggesting their utility in fuel cell technology (Xiuping Li et al., 2012).

Materials Science and Luminescence

Studies on phenanthroimidazole–diazacarbazole hybrids for electroluminescent devices reveal that these compounds can serve as excellent materials for OLEDs, capable of emitting full-color light. Their synthesis demonstrates the potential for applications in display technology and lighting (Bo Wang et al., 2016).

Antimicrobial and Antitumor Applications

Functionalized pyrrolidines have shown efficacy in inhibiting the growth of human tumor cells, indicating potential applications in cancer research and therapy. Modifications of these compounds to increase bioavailability have led to promising results in targeting glioblastoma and melanoma cells, suggesting a new avenue for antitumor drug development (Hélène Fiaux et al., 2005).

Sensing and Ionic Conductivity

Pyridine coupled mono and bisbenzimidazoles have been synthesized and their gelation properties studied for applications in metal ion sensing and ionic conductivity. Their ability to form gels and respond to specific metal ions like Ag+ and Cu2+ highlights their potential in sensing technologies and smart materials (Santanu Panja et al., 2018).

properties

IUPAC Name

1-(2-phenylethyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-2-13-25-20-11-7-6-10-19(20)23-22(25)18-15-21(26)24(16-18)14-12-17-8-4-3-5-9-17/h3-11,18H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFQYFODRVTGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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